Alpha2beta1 Integrin Ligand Peptide (TFA) is a synthetic peptide that interacts specifically with the alpha2beta1 integrin receptor, which is critical for various cellular processes, including cell adhesion and signaling. This peptide is recognized for its role in mediating extracellular signals into cells and has potential applications in research related to cell biology and therapeutic interventions.
The compound is synthesized in laboratories specializing in peptide chemistry, with commercial availability from suppliers such as Key Organics and AbMole BioScience. The molecular formula for Alpha2beta1 Integrin Ligand Peptide (TFA) is , with a molecular weight of 504.37 g/mol and a purity greater than 97% .
The synthesis of Alpha2beta1 Integrin Ligand Peptide (TFA) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This approach allows for precise control over the sequence and modifications of the peptide.
The molecular structure of Alpha2beta1 Integrin Ligand Peptide (TFA) features a specific sequence that facilitates binding to the integrin receptor. The structural characteristics include:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 504.37 g/mol |
Purity | >97% |
Alpha2beta1 Integrin Ligand Peptide (TFA) participates in specific biochemical reactions primarily through its interaction with integrins on cell membranes. These interactions can lead to downstream signaling pathways that affect cellular behavior.
The mechanism of action for Alpha2beta1 Integrin Ligand Peptide (TFA) involves several key steps:
Research indicates that alpha2beta1 integrin plays a crucial role in T cell migration and survival, particularly in inflammatory responses .
Alpha2beta1 Integrin Ligand Peptide (TFA) has several scientific applications:
Integrin α2β1 recognizes specific glycine-phenylalanine-hydroxyproline-glycine-glutamate-arginine (GFOGER) motifs within collagen fibrils. Ligand binding induces conformational activation via the metal ion-dependent adhesion site (MIDAS) within the α2 subunit’s I-domain. This activation initiates outside-in signaling cascades involving:
Table 1: Key Signaling Pathways Activated by α2β1-Collagen Engagement
Pathway | Downstream Effectors | Cellular Outcome |
---|---|---|
FAK/Src | Paxillin, Talin | Cytoskeletal assembly, Adhesion |
PI3K/Akt | Bcl-2, Caspase-9 | Apoptosis resistance |
MAPK (ERK1/2) | c-Fos, c-Jun | Proliferation, Differentiation |
Blocking α2β1-collagen interaction disrupts these pathways, impairing cell viability and motility. This mechanistic insight provides the foundation for targeting this integrin therapeutically [1] [4].
Integrin α2β1 is a critical collagen receptor on platelets, facilitating their adhesion to exposed collagen at vascular injury sites. Unlike glycoprotein VI (GPVI), which initiates rapid platelet activation via immunoreceptor tyrosine-based activation motif (ITAM) signaling, α2β1 mediates stable adhesion under high shear stress. Key dynamics include:
The α2β1 integrin ligand peptide (Asp-Gly-Glu-Ala, DGEA) competitively inhibits collagen binding, demonstrating anti-thrombotic potential in preclinical models by disrupting this adhesion cascade [3] [5].
Integrin α2β1 exhibits context-dependent pro- and anti-tumorigenic roles, prominently influencing metastasis and angiogenesis:
Table 2: α2β1 Roles in Tumor Progression
Process | Mechanism | Therapeutic Impact |
---|---|---|
Adhesion/Migration | Actin cytoskeleton reorganization via FAK | Blockade reduces invasion |
Apoptosis Resistance | PI3K/Akt survival signaling | Sensitizes to chemotherapy |
Angiogenesis | Vessel stabilization via collagen adhesion | May normalize tumor vasculature |
This duality necessitates context-specific therapeutic strategies [1] [4] [5].
Collagen recognition involves receptor families with distinct signaling roles:
Cellular Role: Anchorage, matrix remodeling.
Glycoprotein VI (GPVI):
Cellular Role: Initiates thrombus formation.
Discoidin Domain Receptors (DDRs):
The α2β1 integrin ligand peptide (DGEA) specifically disrupts α2β1-collagen binding without affecting GPVI-mediated platelet activation, offering targeted anti-adhesive therapy without inducing complete platelet inhibition [3] [4] [5].
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: